

Foreword: Navigating Isomeric Specificity and CAS Identification

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Compound of Interest

Compound Name: (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
CAS No.: 518064-47-6
Cat. No.: B1449997

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The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.^[1] ^[2] The precise placement of substituents on this bicyclic system is critical, as it dictates the molecule's pharmacological profile.

The subject of this guide is **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine**. It is crucial to distinguish this molecule from its structural isomer, (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, which is commercially available and has the CAS Number 933707-48-3. To date, a specific CAS Number for the 2-yl methanamine isomer has not been assigned in major chemical databases. This guide, therefore, focuses on the plausible synthetic pathways and expected analytical characteristics of the title compound, drawing upon established chemical principles and published precedents for analogous structures.

The Imidazo[1,2-a]pyridine Core: A Gateway to Biological Activity

The imidazo[1,2-a]pyridine nucleus is a fused heterocyclic system that serves as the foundational structure for numerous pharmaceuticals.[3] Its rigid, planar geometry and distribution of nitrogen atoms make it an ideal scaffold for interacting with various biological targets. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiostatic agent) all feature this core, highlighting its therapeutic versatility.[4][5]

Derivatives of this scaffold are known to exhibit a broad spectrum of biological activities, including:

- Anticancer[5]
- Antiviral[4]
- Antibacterial and Antifungal[5][6]
- Anti-inflammatory[7]
- Antituberculosis[8]
- Central Nervous System (CNS) effects[2][7]

The synthesis of novel analogs, such as **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine**, is driven by the goal of discovering new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[9]

Physicochemical and Structural Properties

While experimental data for the title compound is not publicly available, its key properties can be predicted based on its chemical structure.

Property	Predicted Value / Information
Molecular Formula	C ₉ H ₁₁ N ₃
Molecular Weight	161.21 g/mol
Appearance	Expected to be a solid at room temperature
Solubility	Likely soluble in organic solvents like methanol, DMSO, DCM
Core Structure	Fused imidazole and pyridine rings
Key Functional Groups	Primary amine (-CH ₂ NH ₂), Methyl group (-CH ₃)
Isomeric CAS (3-yl)	933707-48-3

Strategic Synthesis Pathway

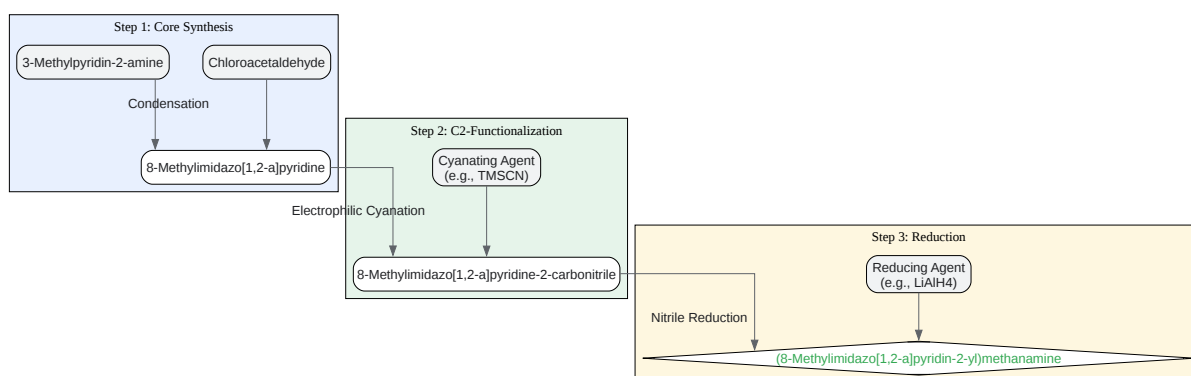
The synthesis of **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine** is not a single-step process. A logical and efficient pathway involves a multi-step sequence, beginning with the construction of the core heterocyclic system followed by the installation and modification of the required functional group at the C2 position.

The most prevalent and robust method for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α -halocarbonyl compound. [3][5] To achieve the desired 8-methyl substitution, the required starting material is 3-methylpyridin-2-amine.

A plausible synthetic route is outlined below:

- Step 1: Cyclization - Reaction of 3-methylpyridin-2-amine with an appropriate α -halocarbonyl (e.g., chloroacetaldehyde) to form the 8-methylimidazo[1,2-a]pyridine core.
- Step 2: C2-Functionalization - Introduction of a nitrile group (-CN) at the C2 position. This can be achieved via various methods, often involving electrophilic cyanation.
- Step 3: Reduction - Reduction of the nitrile group to the primary amine (-CH₂NH₂) using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

Synthesis Workflow Diagram



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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on established methodologies for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 8-Methylimidazo[1,2-a]pyridine

- To a round-bottom flask, add 3-methylpyridin-2-amine (1.0 eq) and ethanol.
- Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux (approx. 80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the product with dichloromethane (DCM) or ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 8-methylimidazo[1,2-a]pyridine.

Step 2: Synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carbonitrile

- Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable aprotic solvent like acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).
- Cool the solution to 0°C in an ice bath.
- Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a suitable activator such as N-chlorosuccinimide (NCS) or benzoyl peroxide portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
- Purify via column chromatography to obtain the 2-carbonitrile derivative.

Step 3: Synthesis of **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine**

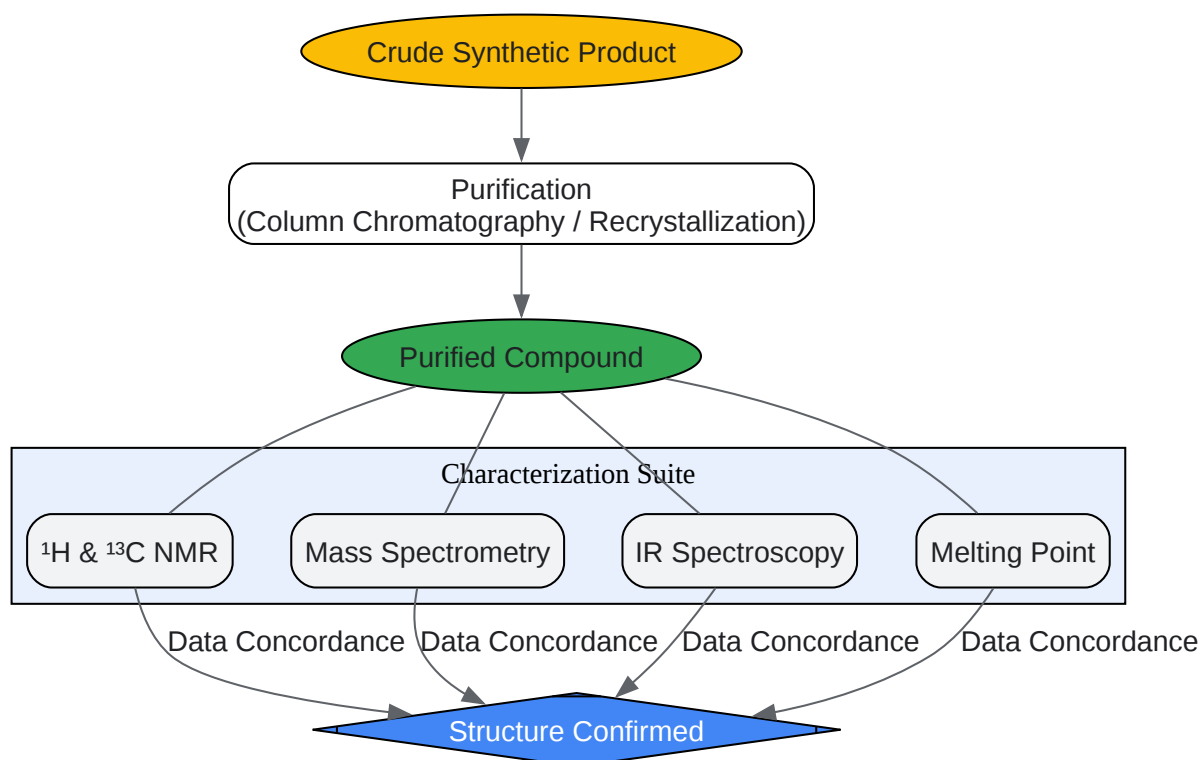
- Under an inert atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0°C.
- Dissolve 8-methylimidazo[1,2-a]pyridine-2-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
- After the addition is complete, allow the mixture to stir at room temperature or gentle heat (e.g., 40°C) until the reaction is complete (monitored by TLC).
- Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
- Combine the filtrate and washes, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine**. Further purification may be performed if necessary.

Analytical Characterization

The structural confirmation of the synthesized compound relies on a suite of standard analytical techniques.^[10] The expected data provides a benchmark for researchers to validate their synthetic outcome.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons on the pyridine and imidazole rings with characteristic chemical shifts and coupling constants.- A singlet for the methyl group (-CH₃) protons.- A singlet for the methylene (-CH₂) protons adjacent to the amine.- A broad singlet for the primary amine (-NH₂) protons.
¹³ C NMR	<ul style="list-style-type: none">- Distinct signals for each of the 9 carbon atoms in the molecule, including the aromatic carbons of the fused ring system, the methyl carbon, and the methylene carbon.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound (m/z ≈ 161.10 or 162.11).
IR Spectroscopy	<ul style="list-style-type: none">- N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).- C-H stretching for aromatic and aliphatic groups.- C=N and C=C stretching vibrations characteristic of the heterocyclic core.

Analytical Workflow Diagram



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Caption: Standard workflow for purification and characterization.

Potential Applications and Future Directions

The imidazo[1,2-a]pyridine scaffold is a fertile ground for drug discovery.^{[1][11]} The introduction of a basic aminomethyl group at the C2 position, as in the title compound, offers a key site for hydrogen bonding and salt formation, which can be critical for receptor binding and improving pharmaceutical properties.

Given the known activities of related compounds, **(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine** and its derivatives could be investigated for a variety of therapeutic areas, including:

- Oncology: Many kinase inhibitors feature similar heterocyclic cores.[2]
- Infectious Diseases: The scaffold has shown promise as an antitubercular and antibacterial agent.[8][12]
- Neuroscience: Its structural similarity to CNS-active drugs suggests potential for treating neurological or psychiatric disorders.[13]

Future work should focus on the successful synthesis and isolation of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile. Structure-activity relationship (SAR) studies, exploring modifications at the amine and other positions on the ring, will be essential for optimizing lead compounds.[7][14]

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